molecular formula C23H25N5O6S2 B2783994 N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide CAS No. 690650-42-1

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide

Cat. No. B2783994
CAS RN: 690650-42-1
M. Wt: 531.6
InChI Key: MLEMPRNVZYKWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O6S2 and its molecular weight is 531.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

One study investigated the use of an iodobenzamide, similar in structure to N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide, for visualizing primary breast tumors in humans. This compound, due to its binding to sigma receptors overexpressed on breast cancer cells, showed potential for noninvasively assessing tumor proliferation in vivo, offering a new avenue for breast cancer diagnosis and monitoring (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Evaluation of [18F]DASA-23 for Glioma Imaging

Another research application involves the development of [18F]DASA-23, a radiopharmaceutical designed to measure pyruvate kinase M2 levels by positron emission tomography (PET). This study underscores the compound's utility in non-invasively delineating low-grade (LGG) and high-grade glioma (HGG) based on aberrantly expressed pyruvate kinase M2, highlighting its significance in cancer research (Patel et al., 2019).

Insights into Gastrointestinal Motility

Research into compounds structurally related to this compound has also contributed to understanding gastrointestinal motility. One study focused on sulpiride (a similar benzamide derivative), demonstrating its stimulatory effect on gastric motility. These findings provide a basis for potential therapeutic applications in conditions involving altered gastrointestinal motility (Stadaas & Aune, 1972).

Metabolism and Disposition Studies

Further research into the metabolism and disposition of compounds similar to this compound provides insight into their pharmacokinetics and potential therapeutic applications. A study on SB-649868, an orexin receptor antagonist, elucidates the comprehensive metabolism and pharmacokinetic profiles of these compounds, which are crucial for drug development and safety assessments (Renzulli et al., 2011).

properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6S2/c1-34-22-15-21(24-16-25-22)27-35(30,31)19-11-7-18(8-12-19)26-23(29)17-5-9-20(10-6-17)36(32,33)28-13-3-2-4-14-28/h5-12,15-16H,2-4,13-14H2,1H3,(H,26,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEMPRNVZYKWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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